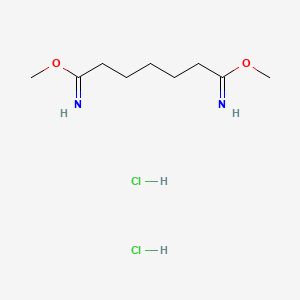

1,7-Dimethyl heptanediimidate hydrochloride

Description

The exact mass of the compound Dimethyl pimelimidate dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,7-Dimethyl heptanediimidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Dimethyl heptanediimidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58537-94-3 |

|---|---|

Molecular Formula |

C9H19ClN2O2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

dimethyl heptanediimidate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;/h10-11H,3-7H2,1-2H3;1H |

InChI Key |

HUYMOELLLZYLES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCCCCC(=N)OC.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,7-Dimethyl Heptanediimidate Hydrochloride (DMP)

Mechanism of Action and Experimental Optimization

Executive Summary

1,7-Dimethyl heptanediimidate dihydrochloride , commonly known as Dimethyl Pimelimidate (DMP) , is a homobifunctional, amine-reactive crosslinking reagent.[1][2][3] Unlike N-hydroxysuccinimide (NHS) esters that neutralize positive charges upon reaction, DMP reacts with primary amines (lysine

This guide details the mechanistic principles, kinetic optimization, and validated protocols for deploying DMP in high-fidelity protein interaction studies and antibody immobilization.

Part 1: Chemical Architecture & Mechanistic Principles

1.1 The Imidoester Reaction Core

The functional core of DMP is the imidoester group.[1][3][4][5] The molecule consists of a 7-carbon spacer arm (pimelic acid backbone) capped at both ends with methyl imidate groups.[3]

The reaction proceeds via a nucleophilic attack by the unprotonated primary amine (

Key Mechanistic Advantages:

-

Charge Preservation: The resulting amidine bond (

) remains protonated at physiological pH (7.4). This mimics the original lysine's charge, preventing isoelectric point (pI) shifts that often cause precipitation in NHS-crosslinked samples. -

Spacer Specificity: The 7-carbon backbone provides a specific spanning distance (

), allowing researchers to map distance constraints between interacting subunits.

1.2 Competitive Hydrolysis

The imidoester group is susceptible to hydrolysis, which competes with the crosslinking reaction.[4]

-

Pathway A (Crosslinking): Imidate + Amine

Amidine + Methanol. -

Pathway B (Hydrolysis): Imidate +

-

Implication: DMP solutions cannot be stored. They must be prepared immediately before use to prevent deactivation.

1.3 Visualization: Reaction Mechanism

The following diagram illustrates the conversion of a protein amine into a charge-preserving amidine linkage.

Figure 1: Mechanistic pathway of DMP crosslinking showing the formation of the cationic amidine bond and the competitive hydrolysis pathway.

Part 2: Reaction Kinetics & Optimization

To achieve reproducible crosslinking, three variables must be strictly controlled: pH, Buffer Composition, and Stoichiometry.

2.1 pH Sensitivity

The reaction efficiency is a bell curve governed by two opposing factors:

-

Amine Reactivity: Requires unprotonated amines. At pH < 7.0, lysines are fully protonated (

) and unreactive. -

Imidate Stability: At pH > 10.0, the hydrolysis rate of the imidate group increases exponentially.

Optimal Window: pH 8.0 – 9.0 .

-

Recommendation: Use pH 8.5 for the best balance between amine nucleophilicity and reagent half-life.

2.2 Buffer Incompatibility

Critical Rule: Never use amine-containing buffers.[4] Primary amines in the buffer will compete with the protein for the DMP reagent, effectively quenching the reaction before it begins.

| Buffer System | Compatibility | Reason |

| Triethanolamine (TEA) | High | Tertiary amine; does not react with DMP. |

| Phosphate (PBS) | Moderate | Compatible, but poor buffering capacity at pH 8.5. |

| Borate | High | Excellent buffering at pH 8.5; non-reactive. |

| HEPES | High | Good buffering; non-reactive. |

| Tris (Tris-HCl) | Incompatible | Contains primary amine; will quench DMP. |

| Glycine | Incompatible | Contains primary amine; will quench DMP. |

2.3 Stoichiometry

Because DMP hydrolyzes rapidly, a molar excess is required.

-

Dilute samples (< 1 mg/mL): 20-fold to 50-fold molar excess.

-

Concentrated samples (> 5 mg/mL): 10-fold molar excess.[1][4]

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the crosslinking of a soluble protein complex. It includes "Stop" checkpoints to ensure integrity.

3.1 Materials

-

Reagent: DMP Dihydrochloride (Store at -20°C with desiccant).

-

Reaction Buffer: 0.2 M Triethanolamine, pH 8.5 (Freshly prepared).

-

Quenching Buffer: 1.0 M Tris-HCl, pH 8.0.

-

Separation: SDS-PAGE reagents.

3.2 Step-by-Step Workflow

Step 1: Sample Preparation Dialyze or buffer-exchange the protein sample into Reaction Buffer .

-

Validation: Measure absorbance at 280nm to confirm protein recovery. Ensure pH is exactly 8.5.

Step 2: Reagent Reconstitution (Critical) Weigh DMP immediately before use. Dissolve in Reaction Buffer to a 20 mM stock concentration.

-

Note: Do not store this solution. Hydrolysis begins instantly.

Step 3: Reaction Setup Add DMP stock to the protein sample to achieve a final concentration of 5 mM (or calculated molar excess).

-

Volume: Add 1 part DMP stock to 3 parts protein solution.

-

Incubation: Incubate at Room Temperature (20-25°C) for 30–60 minutes.

Step 4: Quenching Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Mechanism:[1][3][6][7] The massive excess of Tris amines rapidly consumes any remaining active imidate groups.

Step 5: Analysis Analyze via SDS-PAGE.

-

Success Indicator: Appearance of higher molecular weight bands corresponding to dimers/trimers compared to the non-crosslinked control.

3.3 Workflow Diagram

Figure 2: Decision tree for DMP crosslinking, emphasizing the critical buffer exchange step to remove competing amines.

Part 4: Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| No Crosslinking Observed | Hydrolysis of DMP stock. | Use a fresh bottle of DMP. Ensure reagent is dissolved <1 min before adding to protein. |

| No Crosslinking Observed | Interfering Amines. | Verify sample was fully dialyzed against PBS or Triethanolamine. Remove Tris/Glycine.[4] |

| Precipitation | Protein Aggregation. | While DMP preserves charge, excessive crosslinking can form insoluble aggregates. Reduce DMP concentration or reaction time. |

| Smear on Gel | Over-crosslinking. | Reduce DMP molar excess (e.g., from 50x to 10x). |

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry: Imidoester reaction chemistry. Retrieved from

-

Mattson, G., et al. (1993). A practical approach to crosslinking.[1][8] Molecular Biology Reports, 17, 167-183.[1][8]

- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press.

-

DeCaprio, J. A., & Kohl, T. O. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP).[3] Cold Spring Harbor Protocols.[3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65403, Dimethyl pimelimidate.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Dimethyl pimelimidate - Wikipedia [en.wikipedia.org]

- 3. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. store.sangon.com [store.sangon.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. interchim.fr [interchim.fr]

The Architect of Affinity: A Technical Guide to Dimethyl Pimelimidate (DMP) Chemistry

Topic: Dimethyl Pimelimidate (DMP) Functional Groups Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of bioconjugation, Dimethyl Pimelimidate (DMP) occupies a critical niche often misunderstood by generalists. Unlike the ubiquitous NHS-esters (e.g., DSS, BS3) that permanently neutralize positive charges on protein surfaces, DMP is a homobifunctional bis-imidate crosslinker. Its defining characteristic is the formation of amidine bonds with primary amines.

This guide moves beyond basic product inserts to dissect the chemical mechanics of DMP. It explains why preserving the cationic character of Lysine residues is essential for maintaining protein solubility and isoelectric point (pI) during immunoprecipitation (IP) and structural analysis.

Chemical Architecture & Functional Groups

The Bis-Imidate Core

DMP (Dimethyl pimelimidate dihydrochloride) is constructed around a 7-carbon aliphatic chain (pimelic acid derivative), terminated at both ends by imidoester (imidate) functional groups.

-

Molecular Weight: 259.17 g/mol (dihydrochloride salt)[1]

-

Reactive Group: Methoxy-alkyl-imidate

-

Target: Primary amines (

) on Lysine side chains and N-termini.

The Charge Preservation Advantage

The most distinct feature of DMP is its reaction product. When an NHS-ester reacts with a primary amine, it forms an amide bond, effectively removing the positive charge of the protonated amine. This can precipitate proteins or alter their tertiary structure.

In contrast, DMP reacts to form an amidine linkage.[3] At physiological pH, the amidine group remains protonated (

Mechanism of Action

The Nucleophilic Attack

The reaction occurs via nucleophilic attack of the unprotonated primary amine on the imidate carbon. This process is strictly pH-dependent.

-

Initiation: At alkaline pH (8.0–9.0), the

-amino group of Lysine is sufficiently deprotonated to act as a nucleophile. -

Intermediate: The amine attacks the imidate carbon, displacing the alkoxy group (methanol).

-

Stabilization: The resulting amidine bond is formed.

Hydrolysis & Stability

DMP is thermodynamically unstable in solution. The imidate group is susceptible to hydrolysis, converting to an inactive ester.[2]

-

Critical Insight: The half-life of the imidate group decreases rapidly as pH drops or temperature rises.

-

Operational Rule: DMP must be weighed and dissolved immediately before use. Never store DMP in solution.

Visualization: Reaction Pathway

The following diagram details the transition from Imidate to Amidine, highlighting the leaving group.

Figure 1: The nucleophilic substitution mechanism of DMP crosslinking. Note the competing hydrolysis pathway.

Protocol: High-Fidelity Antibody Immobilization

The most common failure mode in Co-Immunoprecipitation (Co-IP) is the elution of the antibody heavy/light chains alongside the target antigen, obscuring results in Western Blot or Mass Spec. Covalently crosslinking the antibody to Protein A/G beads using DMP solves this.

Reagents & Preparation

-

Coupling Buffer: 0.2 M Triethanolamine (TEA) or Sodium Borate, pH 8.2. ( Crucial: Do NOT use Tris, Glycine, or any amine-containing buffer.)

-

DMP Stock: Solid powder (Store desiccated at 4°C).

-

Quenching Buffer: 0.1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 (or user-preferred elution buffer).

Step-by-Step Workflow

| Step | Action | Mechanistic Rationale (Why?) |

| 1. Bind | Incubate Ab with Protein A/G beads in PBS for 1 hr. Wash 3x with Coupling Buffer .[4] | Removes Tris/Glycine from storage buffers that would quench DMP immediately. |

| 2. Prep DMP | Dissolve DMP in Coupling Buffer to 20 mM (approx 5.2 mg/mL). Use immediately. | Imidates hydrolyze in minutes. Delays >5 mins reduce efficiency by 50%+. |

| 3. Crosslink | Add DMP solution to beads. Rotate for 30-45 mins at RT. | Allows formation of amidine bonds between Ab Lysines and Protein A/G Lysines. |

| 4. Wash | Spin down. Remove supernatant.[4][5] Wash 1x with Coupling Buffer. | Removes excess unreacted DMP to prevent non-specific crosslinking of downstream targets. |

| 5. Quench | Incubate with Quenching Buffer for 1-2 hrs at RT. | Reacts with any remaining imidate groups on the bead surface to prevent "sticky" beads. |

| 6. Acid Wash | Wash beads with Elution Buffer (pH 2.5), then immediately neutralize with PBS. | Self-Validation Step: Removes antibody that is bound but not crosslinked.[4] Ensures only covalently attached Ab remains. |

Workflow Visualization

Figure 2: Logical flow for covalent antibody immobilization. The "Pre-Elution Strip" is the critical quality control step.

Troubleshooting & Optimization

The pH Paradox

DMP requires a basic environment (pH 8–9) to deprotonate lysines. However, high pH accelerates hydrolysis.

-

Solution: Use pH 8.2–8.5 . This is the "Goldilocks" zone where aminolysis (crosslinking) outcompetes hydrolysis.

"The Beads Are Clumping"

Over-crosslinking can fuse beads together.

-

Fix: Reduce DMP concentration to 5–10 mM or reduce reaction time to 20 minutes. Ensure vigorous mixing (rotation) during the reaction.

Low Yield of Target Protein

If the antibody is crosslinked too effectively, the antigen-binding site (Fab region) may be sterically hindered or chemically modified (Lysines in the CDR).

-

Optimization: Titrate DMP concentration. Alternatively, bind the antigen first, then crosslink (though this permanently fixes the antigen to the beads, useful for pull-down MS but not Western Blot elution).

Comparative Technical Analysis

| Feature | DMP (Dimethyl Pimelimidate) | DSS / BS3 (NHS-Esters) | Glutaraldehyde |

| Reaction Group | Imidoester | N-Hydroxysuccinimide | Aldehyde |

| Bond Type | Amidine | Amide | Schiff Base / Heterocyclic |

| Charge | Preserved (+) | Neutralized (0) | Altered |

| Spacer Length | 9.2 Å | 11.4 Å | Variable (Polymerizes) |

| Solubility | High (Salt form) | Low (DSS) / High (BS3) | High |

| Reversibility | No (Stable) | No (Permanent) | No |

| Primary Use | Ab Immobilization, Membrane Proteins | Surface Crosslinking | Fixation (EM) |

References

-

Thermo Fisher Scientific. DMP (Dimethyl pimelimidate) Product Instructions. Retrieved from

- Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Schneider, C., et al. (1982). A one-step purification of membrane proteins using a high efficiency immunomatrix. Journal of Biological Chemistry.

-

Sigma-Aldrich. Dimethyl pimelimidate dihydrochloride Product Specification. Retrieved from

Sources

Technical Guide: 1,7-Dimethyl Heptanediimidate (DMP) Protein Binding Architectures

Executive Summary

This technical guide analyzes the mechanistic and practical applications of Dimethyl Pimelimidate dihydrochloride (DMP) (IUPAC: dimethyl heptanediimidate), a homobifunctional imidoester crosslinker. Unlike ubiquitous NHS-ester chemistries that neutralize positive charges, DMP forms amidine bonds with primary amines, preserving the cationic character of lysine residues at physiological pH. This unique physicochemical property makes DMP the reagent of choice for structural biologists and assay developers requiring the retention of native protein conformation, particularly in antibody orientation and multiprotein complex stabilization.

Molecular Mechanics & Binding Chemistry

The Imidoester Advantage

The core utility of DMP lies in its reaction specificity toward primary amines (

Key Reaction Characteristics:

-

Target: Primary Amines (

). -

Product: Amidine bond (

). -

Charge Retention: The resulting amidine bond has a pKa of ~12.5. Consequently, it remains protonated (positively charged) at physiological pH (7.4), mimicking the original charge state of the lysine residue. This prevents the electrostatic disruption often seen with NHS-esters (which form neutral amide bonds).

Comparative Chemistry: DMP vs. NHS-Esters

The choice between imidoesters (DMP) and N-hydroxysuccinimide (NHS) esters dictates the structural integrity of the final conjugate.

| Feature | DMP (Imidoester) | DSS/BS3 (NHS-Ester) | Impact on Protein Structure |

| Bond Type | Amidine | Amide | Amidine preserves charge; Amide neutralizes it. |

| Net Charge | Positive (+) | Neutral (0) | DMP maintains isoelectric point (pI) and solubility. |

| Spacer Arm | 9.2 Å | 11.4 Å (BS3) | DMP is tighter; better for intra-complex mapping. |

| Reversibility | Yes (at pH > 11) | No (Permanent) | DMP allows reversal for downstream SDS-PAGE analysis. |

| Hydrolysis | Rapid (Minutes) | Slow (Hours) | DMP requires immediate use upon reconstitution. |

Reaction Mechanism Visualization

The following diagram illustrates the formation of the amidine bond and the critical role of pH in balancing nucleophilicity vs. hydrolysis.

Figure 1: DMP Reaction Pathway. Note the competition between aminolysis (binding) and hydrolysis (deactivation).

Structural Biology & Binding Site Mapping

The "Molecular Ruler" Concept

DMP possesses a spacer arm length of 9.2 Å (Angstroms).[1] In structural biology, this serves as a molecular ruler. If two proteins can be crosslinked by DMP, their interacting lysine residues are within a ~9 Å radius.

-

Topology: Because lysines are hydrophilic, they are predominantly solvent-exposed. DMP effectively "locks" surface interactions without penetrating the hydrophobic core, preserving the tertiary structure.

-

Orientation: In antibody immobilization (e.g., onto Protein A/G beads), DMP covalently links the Fc region of the antibody to the Protein A/G ligand. This prevents the antibody from eluting with the antigen during immunoprecipitation (IP), ensuring a cleaner western blot.

Optimized Experimental Workflows

Protocol A: Covalent Antibody Immobilization (Solid Phase)

This is the "Gold Standard" protocol for creating reusable IP columns where the antibody does not co-elute with the antigen.

Critical Pre-requisites:

-

Buffer: 0.2 M Triethanolamine (TEA) or Sodium Borate, pH 8.2. NEVER use Tris or Glycine during coupling (they contain amines).

-

DMP Handling: Reconstitute DMP immediately before use. It loses activity within 15 minutes in solution.

Step-by-Step Methodology:

-

Binding: Bind 20-50 µg of antibody to 20 µL of Protein A/G magnetic or agarose beads in PBS for 1 hour.

-

Solvent Exchange: Wash beads 2x with 0.2 M Triethanolamine (pH 8.2) or 0.2 M Sodium Borate (pH 9.0) . This removes amine-containing PBS/Tris.[2][3]

-

Crosslinking:

-

Quenching:

-

Remove DMP solution.

-

Add 0.2 M Ethanolamine (pH 8.2) or 0.1 M Tris-HCl (pH 8.0) . Incubate 1 hour at RT. This blocks unreacted DMP sites.

-

-

Cleanup: Wash beads 3x with PBS.[5] The antibody is now covalently fused to the bead.[4]

Workflow Visualization

Figure 2: Covalent Antibody Immobilization Workflow. The critical step is the rapid addition of fresh DMP after the borate wash.

Troubleshooting & Quality Control

The Hydrolysis Trap

DMP is highly hygroscopic. If the powder clumps, it has hydrolyzed into the inactive dicarboxylic acid form.

-

QC Check: Fresh DMP is a fine, white, free-flowing powder.

-

Storage: Store desiccated at 4°C or -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

pH Sensitivity

The reaction efficiency is strictly pH-dependent.

-

pH < 7.5: Protonation of lysine amines prevents nucleophilic attack. Reaction fails.

-

pH > 9.5: Hydrolysis of the imidate ester outcompetes aminolysis. Reaction yield drops.

-

Optimal Window: pH 8.2 – 9.0.

Reversibility

Unlike NHS-esters, DMP crosslinks can be reversed.

-

Method: Incubate the crosslinked complex in high pH buffer (pH 11-12) with heating, or use standard SDS-PAGE sample buffer (the high pH of the stacking gel interface can sometimes induce partial reversal).

References

- Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

-

Herman, G.T., et al. (1979). The principles of cross-linking with imidoesters. [Link]

-

Schneider, C., et al. (1982). A one-step purification of membrane proteins using a high efficiency immunomatrix. Journal of Biological Chemistry. [Link]

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports.[1] [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

An In-depth Technical Guide to Dimethyl Pimelimidate Dihydrochloride: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of Dimethyl pimelimidate dihydrochloride (DMP), a homobifunctional cross-linking agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties of DMP, its mechanism of action, and its practical applications in the laboratory, with a focus on protein interaction studies. The information presented herein is a synthesis of established biochemical principles and field-proven insights to ensure both scientific integrity and practical utility.

Introduction to Dimethyl Pimelimidate Dihydrochloride (DMP)

Dimethyl pimelimidate dihydrochloride is a valuable tool in the realm of chemical biology and proteomics. It is a water-soluble, membrane-permeable, homobifunctional imidoester cross-linker.[1][2][3] Its primary utility lies in its ability to covalently link molecules, particularly proteins, by reacting with primary amines.[4] The dihydrochloride salt form of DMP is typically used as it is more stable.[4]

The structure of DMP features two reactive imidoester groups at either end of a 7-carbon spacer arm. This configuration allows for the formation of stable amidine bonds with primary amino groups, such as those found on the side chains of lysine residues and the N-termini of proteins.[5][6] A key advantage of the amidine bond formed is that it retains the positive charge of the original primary amine at physiological pH, which can help in preserving the native conformation and activity of the protein.[1][2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DMP is paramount for its effective use in experimental design.

| Property | Value | Source(s) |

| Synonyms | Pimelimidic acid dimethyl ester dihydrochloride, DMP | [7][8] |

| CAS Number | 58537-94-3 | [4] |

| Molecular Formula | C₉H₁₈N₂O₂·2HCl | [8] |

| Molecular Weight | 259.17 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Spacer Arm Length | 9.2 Å | [3] |

| Solubility | Water, DMSO | [9] |

| Storage | Dessicated at 4°C | [2][3] |

| Stability | Moisture-sensitive; readily hydrolyzed at neutral pH | [2][3][9] |

Expert Insight: The moisture sensitivity of DMP is a critical handling parameter. To prevent hydrolysis and inactivation of the reagent, it is essential to allow the vial to equilibrate to room temperature before opening. This simple step prevents condensation from forming inside the vial and compromising the integrity of the cross-linker.[2][3]

Mechanism of Action: The Imidoester Reaction

DMP's cross-linking capability stems from the reaction of its imidoester functional groups with primary amines. This reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester.

Caption: Workflow for cross-linking antibodies to beads using DMP.

Chromatin Immunoprecipitation (ChIP) Assays

DMP can be used in ChIP assays to enhance the signal by cross-linking protein-DNA complexes. [9]It can be used in conjunction with formaldehyde for a two-step cross-linking procedure.

-

DMP Cross-linking: Resuspend cells in PBS and add freshly prepared DMP to a final concentration of 20 mM. Incubate for 30-60 minutes at room temperature with gentle rocking.

-

Causality: DMP penetrates the cell and nuclear membranes to cross-link proteins that are in close proximity.

-

-

Formaldehyde Cross-linking: Add formaldehyde directly to the cell suspension to a final concentration of 1%. Incubate for 10-15 minutes at room temperature.

-

Causality: Formaldehyde forms reversible cross-links between proteins and DNA, as well as protein-protein cross-links, effectively "fixing" the protein-DNA interactions.

-

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

-

Causality: Glycine contains a primary amine that reacts with excess formaldehyde and any remaining reactive groups on DMP.

-

-

Cell Lysis and Chromatin Shearing: Proceed with standard ChIP protocols for cell lysis and sonication or enzymatic digestion to shear the chromatin to the desired fragment size.

Comparison with Other Homobifunctional Cross-linkers

The choice of cross-linker is critical for the success of an experiment. DMP is often compared to other amine-reactive homobifunctional cross-linkers, such as Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

| Feature | Dimethyl pimelimidate (DMP) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |

| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Sulfo-NHS ester |

| Target | Primary amines | Primary amines | Primary amines |

| Bond Formed | Amidine | Amide | Amide |

| Spacer Arm Length | 9.2 Å | 11.4 Å | 11.4 Å |

| Membrane Permeability | Permeable | Permeable | Impermeable |

| Water Solubility | Soluble | Insoluble (requires organic solvent) | Soluble |

| Optimal pH | 8.0 - 10.0 | 7.0 - 9.0 | 7.0 - 9.0 |

| Charge Preservation | Yes | No | No |

Expert Insight: While DMP preserves the positive charge of the modified amine, which can be advantageous for maintaining protein structure and function, some studies have shown that BS3 cross-linking can result in lower levels of non-specifically bound proteins in immunoprecipitation experiments compared to DMP. [10]However, the yield of the target protein may be higher with DMP. [10]The choice between these reagents should be guided by the specific requirements of the experiment, including the need for charge preservation, cell permeability, and tolerance for non-specific binding.

Troubleshooting Common Issues

Even with well-defined protocols, challenges can arise. Here are some common issues and their potential solutions when working with DMP.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Cross-linking Efficiency | - Inactive DMP due to hydrolysis- Incorrect pH of the reaction buffer- Presence of primary amines in the buffer | - Use fresh, high-quality DMP- Ensure the reaction buffer pH is between 8.0 and 9.0- Use amine-free buffers such as borate or triethanolamine |

| High Background/Non-specific Binding in IP | - Incomplete quenching of the cross-linking reaction- Insufficient washing after cross-linking | - Ensure adequate quenching with Tris or ethanolamine- Increase the number and volume of washes after the quenching step |

| Loss of Antibody Activity after Cross-linking | - Cross-linking of amines within the antigen-binding site of the antibody | - Reduce the concentration of DMP or the reaction time- Consider using a heterobifunctional cross-linker to target different functional groups |

| Antibody Leaching from Beads | - Incomplete cross-linking | - Optimize the DMP concentration and reaction time- Confirm the pH of the reaction buffer |

Conclusion

Dimethyl pimelimidate dihydrochloride is a powerful and versatile homobifunctional cross-linker for studying protein-protein interactions and immobilizing proteins to solid supports. Its ability to form stable amidine bonds while preserving the charge of the native protein makes it a valuable tool in the researcher's arsenal. A thorough understanding of its chemical properties, reaction mechanism, and the rationale behind the experimental steps is crucial for its successful application. By carefully considering the factors outlined in this guide, researchers can effectively leverage the capabilities of DMP to advance their scientific investigations.

References

-

G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. G-Biosciences. [Link]

-

The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. The Hebrew University of Jerusalem. [Link]

-

Merk, H., et al. (2012). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 21(10), 1469-1478. [Link]

-

G-Biosciences. Cross Linking, Protein Modification & Protein Sample Preparation Handbook. G-Biosciences. [Link]

-

Kao, A., et al. (2011). Chemical Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 10(11), 4739-4750. [Link]

-

Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14389-14434. [Link]

-

G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]

-

Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions. Nature Communications, 15(1), 3587. [Link]

-

Loo, J. A., et al. (2013). Chemical Cross-linking and Mass Spectrometry for the Structural Analysis of Protein Assemblies. Australian Journal of Chemistry, 66(7), 739-753. [Link]

-

Leitner, A., et al. (2014). The advancement of chemical cross-linking and mass spectrometry for structural proteomics: from single proteins to protein interaction networks. Expert Review of Proteomics, 11(5), 623-636. [Link]

-

O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. [Link]

-

Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Cyanagen. [Link]

-

Mabry, M. B., et al. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 38(4), 891-1041. [Link]

-

Sangon Biotech. ImidoesterCrosslinkers:DMA, DMP, DMS. Sangon Biotech. [Link]

-

Greenfield, E. A. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). Cold Spring Harbor Protocols, 2019(2). [Link]

-

Greenfield, E. A. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). CSHL Press. [Link]

-

Wikipedia. Dimethyl pimelimidate. Wikipedia. [Link]

-

Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of the American Society for Mass Spectrometry, 30(1), 104-114. [Link]

-

Type of cross-linker affects specificity and yield of immunoprecipitated protein. Proteomics, 9(10), 2843-2847. [Link]

-

Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). ResearchGate. [Link]

-

Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. PLoS ONE, 8(4), e61430. [Link]

-

Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]

-

Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Chemical Biology, 54, 30-37. [Link]

-

PureSynth. Dimethyl Pimelimidate Dihydrochloride [Cross-Linking Agent For Peptides Research] 98.0%. PureSynth. [Link]

-

How to cross-link proteins. Fungal Genetics and Genomics. [Link]

-

MP Biomedicals. Dimethyl Pimelimidate Dihydrochloride. MP Biomedicals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. store.sangon.com [store.sangon.com]

- 4. Dimethyl pimelimidate - Wikipedia [en.wikipedia.org]

- 5. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure-synth.com [pure-synth.com]

- 8. mpbio.com [mpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Amidine Bond Formation via Dimethyl Pimelimidate (DMP)

Strategies for Charge-Preserving Protein Crosslinking and Antibody Immobilization

Executive Summary

Dimethyl pimelimidate (DMP) is a homobifunctional crosslinker that distinguishes itself from the more common NHS-esters through a singular, critical physicochemical property: charge retention . While NHS-esters form neutral amide bonds that can alter a protein's isoelectric point (pI) and potentially destabilize its conformation, DMP reacts with primary amines to form amidine bonds . These bonds retain a positive charge at physiological pH, mimicking the native protonated state of lysine residues.

This guide provides a rigorous technical breakdown of DMP chemistry, focusing on its application in permanently immobilizing antibodies to Protein A/G matrices—a "gold standard" technique for creating reusable immunoprecipitation (IP) columns that eliminate heavy/light chain contamination in downstream Western blots.

Part 1: Mechanistic Foundations

The Imidoester-Amine Reaction

DMP contains two imidoester functional groups separated by a 9.2 Å (7-atom) spacer arm.[1] The reaction is a nucleophilic substitution where the nucleophilic amine (lysine

The Chemical Pathway:

-

Nucleophilic Attack: The unprotonated primary amine attacks the electron-deficient carbon of the imidoester group.

-

Tetrahedral Intermediate: An unstable tetrahedral intermediate forms.

-

Elimination: Methanol (the leaving group) is eliminated, resulting in the formation of an amidine bond.

Key Characteristic: The resulting amidine group (

Reaction Pathway Visualization

Figure 1: Mechanism of amidine bond formation.[2] The reaction requires an unprotonated amine, necessitating an alkaline pH.

Part 2: Critical Experimental Parameters

Success with DMP is not defined by the protocol steps, but by the control of competitive kinetics. You are fighting a war between aminolysis (formation of the bond) and hydrolysis (deactivation of the reagent).

pH Sensitivity and Buffer Selection

-

The Dilemma: Primary amines must be unprotonated to be nucleophilic. The pKa of a lysine

-amino group is ~10.5. However, DMP hydrolyzes rapidly at high pH. -

The Sweet Spot: pH 8.3 – 9.0 .

-

Below pH 8.0: Reaction rate is too slow; hydrolysis dominates.

-

Above pH 9.5: Hydrolysis of the imidoester becomes instantaneous.

-

-

Buffer Rule: NO AMINES. Tris, Glycine, and Imidazole are strictly forbidden during the coupling step. They will react with DMP and quench it immediately.

-

Recommended: 0.2 M Sodium Borate or 0.1 M Triethanolamine (TEA).

-

Why Borate? It provides strong buffering capacity at pH 9.0 and has antimicrobial properties.

-

Reagent Stability

DMP is hygroscopic and unstable in solution.

-

Half-life: The imidoester group has a half-life of minutes to hours depending on pH and temperature.[3]

-

Protocol Imperative: Weigh the DMP powder and dissolve it immediately before adding it to your sample.[4] Never prepare stock solutions in advance.

Comparative Data: DMP vs. NHS-Esters

| Feature | Dimethyl Pimelimidate (DMP) | NHS-Esters (e.g., DSS, BS3) |

| Reactive Group | Imidoester | N-Hydroxysuccinimide ester |

| Bond Formed | Amidine | Amide |

| Charge of Bond | Positive (+) | Neutral (0) |

| Spacer Length | 9.2 Å | 11.4 Å (BS3) |

| Solubility | Water-soluble | Water-soluble (BS3) / DMSO (DSS) |

| Reversibility | Reversible at high pH (>11) | Irreversible |

| Primary Use | Ab orientation, Charge preservation | General crosslinking |

Part 3: Application Focus – Antibody Immobilization (IP)

This is the most "field-proven" application of DMP. By covalently linking an antibody to Protein A/G beads, you prevent the antibody heavy (50 kDa) and light (25 kDa) chains from eluting with your antigen. This is critical when your target protein migrates near these molecular weights on SDS-PAGE [2].

The "Senior Scientist" Optimized Protocol

Reagents:

-

Binding Buffer: PBS.

-

Coupling Buffer: 0.2 M Sodium Borate, pH 9.0.[4]

-

Crosslinker: DMP (Thermo Fisher Cat# 21666 or similar).

-

Elution Buffer: 0.1 M Glycine, pH 2.5 (or commercial elution buffer).

Workflow:

-

Binding: Bind antibody to beads in PBS (Standard IP protocol).

-

Tip: Use saturation conditions (e.g., 2-5 µg Ab per 10 µL packed beads) to ensure maximum coverage.

-

-

The Critical Wash (Buffer Exchange):

-

Wash beads 2x with 0.2 M Sodium Borate, pH 9.0 .

-

Why: You must remove every trace of Tris or Glycine from the storage/binding buffers.

-

-

Crosslinking:

-

Dissolve DMP in 0.2 M Sodium Borate, pH 9.0 to a final concentration of 20 mM (approx. 5.2 mg/mL).

-

Note: Work fast. Add DMP solution to beads immediately.[4][8]

-

Incubate with rotation for 30-45 minutes at Room Temperature (RT) .

-

Optimization: Some protocols suggest 20mM for 30 mins. If you see over-crosslinking (loss of antigen binding), reduce to 10mM or 15 mins.

-

-

Quenching:

-

Pre-Elution (Self-Validation Step):

-

Wash beads with 0.1 M Glycine pH 2.5 (briefly) to remove any antibody not covalently crosslinked.

-

Neutralize immediately with Tris pH 8.5.

-

Why: This ensures that when you run your actual experiment, the only thing eluting is your antigen.

-

Workflow Logic Diagram

Figure 2: Step-by-step workflow for covalent antibody immobilization using DMP.

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Heavy/Light Chain Contamination | Incomplete crosslinking | Ensure pH is >8.3. DMP hydrolyzes faster than it reacts at neutral pH. Ensure DMP was fresh. |

| Loss of Antibody Affinity | Over-crosslinking | The Ab binding site was modified. Reduce DMP concentration (try 5-10 mM) or reduce time to 15 mins. |

| Bead Aggregation (Clumping) | Inter-bead crosslinking | Increase the volume of the reaction buffer. Perform reaction in a dilute slurry (e.g., 1:10 beads to buffer). |

| Low Crosslinking Efficiency | Tris buffer interference | Ensure rigorous washing with Borate before adding DMP. Even trace Tris inhibits the reaction. |

Reversibility

While generally considered stable, amidine bonds can be reversed at high pH (pH > 11) and high temperature. For standard IP elution (pH 2.5) or SDS-PAGE sample prep (pH 6.8), the bond is stable. However, avoid boiling the beads in sample buffer for extended periods (>5 min) if you intend to minimize leakage, as extreme heat can induce partial hydrolysis [3].

References

-

Schneider, C., Newman, R. A., Sutherland, D. R., Asser, U., & Greaves, M. F. (1982). A one-step purification of membrane proteins using a high efficiency immunomatrix. Journal of Biological Chemistry, 257(18), 10766-10769. [Link]

-

Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (Chapter 14: Immunoaffinity Purification). [Link]

Sources

- 1. Thermo Scientific DMP (dimethyl pimelimidate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. rroij.com [rroij.com]

- 10. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amidine synthesis [organic-chemistry.org]

A Technical Guide to Dimethyl Pimelimidate (DMP): Leveraging the 9.2 Å Spacer Arm for Protein Interaction Analysis

Introduction

In the intricate landscape of proteomics and molecular biology, the chemical crosslinker Dimethyl pimelimidate (DMP) serves as a cornerstone tool for elucidating protein-protein interactions, stabilizing quaternary structures, and immobilizing antibodies for affinity purification. As a homobifunctional imidoester, DMP's utility is defined by its two identical amine-reactive groups. However, the true determinant of its experimental specificity and efficacy lies in the often-overlooked physical distance separating these reactive ends: the spacer arm.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Dimethyl pimelimidate, focusing on the critical significance of its 9.2 Ångström (Å) spacer arm. We will move beyond simple protocols to explore the underlying chemical principles, the strategic rationale for experimental design, and the practical applications where the specific length of DMP is not just a feature, but a fundamental advantage.

Section 1: Physicochemical and Reactive Properties of DMP

Dimethyl pimelimidate is a water-soluble, membrane-permeable crosslinking reagent.[1][2] It is most commonly supplied as a more stable dihydrochloride salt (C₉H₁₈N₂O₂·2HCl).[3][4] Understanding its core properties is essential for its successful application.

Chemical Structure of Dimethyl Pimelimidate (DMP)

Caption: Chemical structure of Dimethyl pimelimidate.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 259.17 g/mol (dihydrochloride salt) | [1][5] |

| Spacer Arm Length | 9.2 Å (7 atoms) | [1][2][6] |

| Chemical Formula | C₉H₂₀Cl₂N₂O₂ (dihydrochloride salt) | [5] |

| Reactivity | Primary amines (-NH₂) | [1][7] |

| Solubility | Water-soluble | [1][8] |

| Cell Permeability | Yes, membrane-permeable | [1][8] |

The Imidoester Reaction: Mechanism and Advantages

The power of DMP lies in its imidoester functional groups, which exhibit high specificity for primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a polypeptide chain.[1][2]

Mechanism: The reaction proceeds optimally at an alkaline pH (typically 8.0 to 9.0) where the primary amine is sufficiently deprotonated and nucleophilic.[1][9] The amine attacks the electrophilic carbon of the imidoester, leading to the formation of a stable amidine bond.

A critical advantage of this reaction is the preservation of the protein's native charge. The primary amine carries a positive charge at physiological pH, and the resulting amidinium ion also carries a positive charge.[7][10] This charge conservation minimizes perturbations to the protein's tertiary and quaternary structure, which is often crucial for maintaining biological activity.

Caption: DMP crosslinking reaction with primary amines.

Section 2: The 9.2 Å Spacer Arm: A Critical Determinant of Function

The distance between the two reactive imidoester groups—the spacer arm—is the most critical parameter influencing the outcome of a crosslinking experiment. For DMP, this distance is 9.2 Å.[1][2]

Significance of a "Short-to-Medium" Spacer Length

The 9.2 Å spacer arm of DMP classifies it as a short-to-medium length crosslinker.[11] This specific length is not arbitrary; it defines the spatial resolution of the interactions that can be captured.

-

Probing for Direct and Proximal Interactions: A 9.2 Å arm is ideally suited for capturing proteins that are in direct contact or in very close proximity. It provides a stringent distance constraint, meaning that a successful crosslink is strong evidence that the linked lysine residues are within approximately 9-10 Å of each other in the native protein complex. For in vivo crosslinking, shorter spacer arms are often preferred to increase the specificity of capturing true interactors versus bystander proteins that are merely nearby in a crowded cellular environment.[12]

-

Structural Mapping: When used in structural proteomics, the distance constraints provided by DMP can be invaluable for computational modeling of protein complexes.[13] A series of crosslinks identified by mass spectrometry can act as "molecular rulers" to piece together the architecture of a multi-protein assembly.

-

Balancing Specificity and Flexibility: While "zero-length" crosslinkers like EDC offer the highest spatial resolution by directly coupling adjacent carboxyl and amine groups, they are often less efficient.[14] Conversely, very long spacer arms (>20 Å) may capture components of a complex that are not directly interacting, reducing the precision of the structural data.[14][15] The 9.2 Å arm of DMP provides an excellent balance, efficiently capturing specific interactions without the ambiguity of longer linkers.

Comparative Analysis of Common Amine-Reactive Crosslinkers

To contextualize the utility of DMP, it is useful to compare its spacer arm length to other commonly used homobifunctional crosslinkers.

| Crosslinker | Full Name | Spacer Arm Length (Å) | Characteristics |

| DMA | Dimethyl adipimidate | 8.6 | Slightly shorter than DMP, for very close interactions.[1] |

| DMP | Dimethyl pimelimidate | 9.2 | Ideal for proximal interactions and antibody immobilization. [1][2] |

| DMS | Dimethyl suberimidate | 11.0 | A slightly longer option for capturing less proximal components.[1][2] |

| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | NHS-ester chemistry, similar length to DMS. |

| DTBP | Dimethyl 3,3'-dithiobispropionimidate | 12.0 (cleavable) | Contains a disulfide bond, allowing the crosslink to be cleaved.[10] |

Section 3: Core Applications & Validated Protocols

The specific properties of DMP make it exceptionally well-suited for two primary applications: the covalent immobilization of antibodies for immunoprecipitation and the structural analysis of protein complexes.

Application 1: Covalent Antibody Immobilization for Immunoprecipitation (IP)

Causality Behind the Choice: In a typical IP experiment, the elution buffer used to release the target antigen also causes the antibody to detach from the Protein A/G beads. This results in the co-elution of antibody heavy (50 kDa) and light (25 kDa) chains, which can obscure protein bands of similar sizes on an SDS-PAGE gel and dominate mass spectrometry analyses. By using DMP to covalently crosslink the antibody to the Protein A/G support, the antigen can be eluted under conditions that leave the antibody permanently attached to the bead.[3][16]

Caption: Workflow for antibody immobilization using DMP.

Self-Validating Protocol for Antibody Crosslinking to Beads

This protocol is designed for robust and verifiable covalent antibody immobilization.

Materials:

-

Protein A or Protein G Agarose/Magnetic Beads

-

Antibody of interest (10-20 µg per 25 µL of bead slurry)

-

Binding/Wash Buffer: 0.2 M Triethanolamine, pH 8.2[17] or 0.2 M Sodium Borate, pH 9.0[18]

-

Crosslinking Solution: 20 mM DMP in Binding/Wash Buffer (prepare immediately before use)[17][18]

-

Quenching Buffer: 50 mM Ethanolamine[19] or 50 mM Tris-HCl, pH 7.5

-

Final Storage Buffer: PBS with 0.02% Sodium Azide

Procedure:

-

Antibody Binding: a. Wash 25 µL of Protein A/G bead slurry twice with 500 µL of PBS. b. Add your antibody (e.g., 10 µg) to the beads in a total volume of 500 µL PBS. c. Incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.

-

Buffer Exchange (Critical Step): a. Pellet the beads and discard the supernatant. b. Wash the beads twice with 500 µL of amine-free Binding/Wash Buffer (e.g., 0.2 M Triethanolamine, pH 8.2). This removes residual Tris or other primary amines from the antibody storage buffer that would otherwise compete with the crosslinking reaction.[1]

-

DMP Crosslinking: a. Prepare DMP solution immediately before use. DMP hydrolyzes rapidly in aqueous solutions.[2][19] Dissolve DMP powder in cold Binding/Wash Buffer to a final concentration of 20 mM (e.g., 5.2 mg in 1 mL). b. Resuspend the bead-antibody pellet in 500 µL of the freshly prepared 20 mM DMP solution. c. Incubate with gentle rotation for 30-45 minutes at room temperature.[17]

-

Quenching the Reaction: a. Pellet the beads and discard the DMP solution. b. To stop the reaction and cap any unreacted imidoester groups, resuspend the beads in 500 µL of Quenching Buffer. c. Incubate with gentle rotation for 15-30 minutes at room temperature.

-

Validation and Purification: a. Pellet the beads and wash them once with 500 µL of Acid Wash Buffer (e.g., 100 mM Glycine, pH 2.8). This step serves a dual purpose: it removes any antibody that was not covalently crosslinked and validates the procedure. b. Self-Validation Check: Collect the supernatant from the acid wash. This fraction contains the non-covalently bound antibody. Run this fraction alongside a known amount of your antibody on an SDS-PAGE gel to estimate the efficiency of the crosslinking. A successful crosslinking will result in a very faint or absent antibody band in the acid wash fraction. c. Neutralize the beads by washing them three times with 1 mL of PBS.

-

Storage: a. Resuspend the crosslinked beads in PBS containing a bacteriostatic agent like sodium azide. b. Store at 4°C. The beads are now ready for multiple rounds of immunoprecipitation.

Section 4: Critical Parameters and Best Practices

To ensure reproducible and reliable results with DMP, adherence to the following best practices is paramount.

Buffer Selection: The Foundation of Success

The single most common cause of failed imidoester crosslinking is the presence of exogenous primary amines in the reaction buffer. These amines compete with the target amines on the protein, drastically reducing or completely inhibiting the desired crosslinking.

| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |

| PBS (Phosphate Buffered Saline) | Tris (Tris-HCl) |

| Borate (Sodium Borate) | Glycine |

| HEPES | Ammonium Buffers (e.g., Ammonium Bicarbonate) |

| Carbonate/Bicarbonate | |

| Triethanolamine |

Expert Insight: Always perform a buffer exchange on your protein or antibody sample into a compatible buffer before adding DMP. Dialysis, desalting columns, or simple pelleting (for beads) are effective methods.

Strict pH Control

The imidoester reaction is highly pH-dependent. The optimal range is pH 8.0 to 9.0.[1][2]

-

Below pH 7.0: The reaction rate is significantly reduced as primary amines are fully protonated (-NH₃⁺) and no longer nucleophilic.

-

Above pH 10.0: The hydrolysis of the imidoester group itself accelerates, reducing the amount of active crosslinker available.

Handling and Storage of DMP

DMP is extremely sensitive to moisture (hygroscopic).[1][2][9] When moisture is present, the imidoester groups will hydrolyze and become inactive.

-

Handling: Before opening the vial, always allow it to equilibrate to room temperature for at least 20-30 minutes.[1][2] This prevents atmospheric moisture from condensing on the cold powder.

-

Solution Preparation: Never pre-make and store DMP solutions. They must be prepared immediately prior to use.[1][19]

Conclusion

Dimethyl pimelimidate (DMP) is more than a simple molecular staple; it is a precision tool whose effectiveness is dictated by its distinct chemical properties. Its homobifunctional, amine-reactive nature, coupled with the charge-preserving amidine bond it forms, makes it a gentle yet robust crosslinker. However, its true strategic value is defined by its 9.2 Å spacer arm. This specific length provides an optimal balance for covalently capturing proximal protein interactions with high specificity, making it an indispensable reagent for creating clean immunopurification systems and for generating high-resolution distance constraints in structural biology studies. By understanding the causality behind the protocols and adhering to best practices in handling and reaction conditions, researchers can fully leverage the power of DMP to stabilize, capture, and analyze the intricate protein machinery of the cell.

References

-

Sangon Biotech. (n.d.). Imidoester Crosslinkers: DMA, DMP, DMS. [Online] Available at: [Link]

-

Interchim. (n.d.). Homobifunctional imidoester cross-linkers. [Online] Available at: [Link]

-

Interchim. (n.d.). DTBP (Dimethyl dithiobispropionimidate). [Online] Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl pimelimidate. [Online] Available at: [Link]

-

PubChem. (n.d.). Dimethyl pimelimidate. [Online] Available at: [Link]

-

G-Biosciences. (n.d.). Cross-Linking Reagents Handbook. [Online] Available at: [Link]

-

Duke Department of Biostatistics and Bioinformatics. (n.d.). Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation. [Online] Available at: [Link]

-

Iright. (n.d.). Thermo Fisher, 21667, DMP (dimethyl pimelimidate) Thermo Scientific. [Online] Available at: [Link]

-

PubChem. (n.d.). Dimethyl pimelimidate dihydrochloride. [Online] Available at: [Link]

-

Cold Spring Harbor Protocols. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). [Online] Available at: [Link]

-

O’Reilly, F. J., & Rappsilber, J. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4215–4229. [Online] Available at: [Link]

-

DeCaprio, J., & Kohl, T. O. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). bioRxiv. [Online] Available at: [Link]

-

DeCaprio, J., & Kohl, T. O. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). Cold Spring Harbor Protocols, 2019(2). [Online] Available at: [Link]

-

Merkley, E. D., et al. (2014). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. Journal of Structural Biology, 188(2), 169–176. [Online] Available at: [Link]

-

G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. [Online] Available at: [Link]

-

MP Biomedicals. (n.d.). Dimethyl Pimelimidate Dihydrochloride. [Online] Available at: [Link]

-

ResearchGate. (2020). Crosslinking Immunoprecipitation Beads. [Online] Available at: [Link]

-

Taverner, T., et al. (2012). Probing structures of large protein complexes using zero-length cross-linking. Journal of Structural Biology, 180(2), 341–349. [Online] Available at: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. store.sangon.com [store.sangon.com]

- 3. Dimethyl pimelimidate - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Dimethyl pimelimidate dihydrochloride | C9H20Cl2N2O2 | CID 11402688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iright.com [iright.com]

- 7. interchim.fr [interchim.fr]

- 8. Thermo Scientific DMP (dimethyl pimelimidate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 9. Sign In [cshprotocols.cshlp.org]

- 10. interchim.fr [interchim.fr]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Immunoprecipitation with Dynabeads Protein G | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]

Technical Guide: Functional Solubility and Stability of 1,7-Dimethyl Heptanediimidate (DMP) in Aqueous Systems

Topic: Solubility and Stability Optimization of 1,7-Dimethyl Heptanediimidate Dihydrochloride (DMP) Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

Executive Summary: The Solubility-Stability Paradox

In the field of bioconjugation, 1,7-Dimethyl heptanediimidate dihydrochloride (commonly referred to as Dimethyl Pimelimidate or DMP ) presents a classic physicochemical paradox. While the compound is highly soluble in water (>10 mg/mL), it is chemically unstable in the very aqueous buffers required for its function.

The Core Directive: Do not treat DMP solubility as a static property. Treat it as a kinetic variable .

This guide addresses the critical operational window where solubility meets reactivity. The imidoester functional group of DMP hydrolyzes rapidly at physiological pH, competing directly with the desired crosslinking reaction. Success depends not on how well you dissolve it, but on how quickly you utilize it after solvation.[1][2]

Chemical Identity & Mechanistic Fundamentals[1][2]

To optimize the solubility protocol, one must understand the competing reactions occurring the moment DMP hits the buffer.

-

Common Name: Dimethyl Pimelimidate dihydrochloride (DMP)[1][2][3]

-

IUPAC Name: Dimethyl heptan-1,7-diimidate dihydrochloride[1][2]

-

Class: Homobifunctional amine-reactive crosslinker (Imidoester)[1][2]

The Reaction Competition

DMP contains two imidoester groups spaced by a 7-carbon chain.[1][2] In an aqueous, alkaline environment (pH 8–9), two pathways compete:

-

The Productive Pathway (Aminolysis): The imidoester reacts with primary amines (e.g., Lysine

-amines) to form stable amidine bonds .[1][2] This retains the positive charge of the protein, preserving native conformation. -

The Destructive Pathway (Hydrolysis): Water attacks the imidoester, converting it into an inactive ester and ammonia.[2]

Critical Insight: The half-life of the imidoester group at pH 8.5 is approximately 15–20 minutes .[1] At pH > 10, the reaction is faster but the formed amidine bond becomes unstable [1, 2].

Buffer Selection Strategy

The choice of buffer is the single most common failure point in DMP protocols. Because DMP reacts with primary amines, you cannot use amine-containing buffers for solubilization or reaction.[1][2][5]

Table 1: Buffer Compatibility Matrix

| Buffer System | Compatibility | Rationale |

| Triethanolamine (TEA) | High | Recommended.[1][2] Non-primary amine; provides stable pH buffering at 8.0–9.[1][2]0. |

| Sodium Phosphate | High | Excellent inert buffer.[1][2] Effective range pH 7.0–8.0 (slightly below optimal reaction pH, but stable).[1][2] |

| Sodium Borate | High | Excellent for higher pH (8.5–9.5).[1][2] Promotes rapid crosslinking. |

| HEPES | Moderate | Good, but expensive.[1][2] Ensure it is free of amine contaminants.[1][2][6] |

| Tris (Tris-HCl) | FORBIDDEN | Contains a primary amine.[1][2] Will react with DMP, neutralizing the crosslinker immediately. |

| Glycine | FORBIDDEN | Primary amine.[1][2][5][7] Used only as a "Stop Solution" to quench the reaction. |

| Imidazoles | Low | Can catalyze hydrolysis; generally avoid unless necessary.[1][2] |

Operational Protocol: The "Just-in-Time" Solubilization

Objective: Maximize the molar efficiency of DMP by minimizing the time between solvation and protein contact.

Reagents

-

DMP Aliquots: Pre-weighed in anhydrous conditions (hygroscopic).

-

Reaction Buffer: 0.2 M Triethanolamine (TEA) or 0.2 M Sodium Borate, pH 8.5.[1][2]

-

Protein Sample: Dialyzed into an amine-free buffer (e.g., PBS).

Step-by-Step Methodology

-

Equilibration: Allow the vial of DMP to reach room temperature before opening. Opening a cold vial introduces condensation, which initiates hydrolysis in the solid state.[2]

-

Protein Preparation: Adjust your protein sample to pH 8.0–9.0. High protein concentration (>2 mg/mL) favors crosslinking over hydrolysis.[1][2]

-

Rapid Solubilization (The Critical Step):

-

Dissolve DMP directly in the reaction buffer to a concentration of 10–20 mg/mL.[2]

-

Note: The solution may become slightly acidic due to the release of HCl from the dihydrochloride salt. Check pH and adjust with NaOH if necessary, but work quickly.

-

Immediate Addition: Add the DMP solution to your protein sample within 30 seconds of reconstitution.[1][2]

-

Incubation: Incubate at Room Temperature (20–25°C) for 30–60 minutes.

-

Quenching: Stop the reaction by adding a primary amine buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

Visualization of Reaction Kinetics

The following diagram illustrates the kinetic competition that dictates the protocol structure.

Caption: Kinetic competition between productive aminolysis (Green) and destructive hydrolysis (Red) of DMP.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Crosslinking Efficiency | Hydrolysis occurred before reaction.[1][2] | Dissolve DMP and add to protein in <30 seconds.[1][2] Do not store stock solutions. |

| Precipitation | Protein aggregation or pH shift.[1][2] | DMP releases HCl upon solvation.[1][2] Ensure buffer capacity (0.1–0.2 M) is sufficient to maintain pH > 7.[1][2]5. |

| No Reaction | Buffer interference. | Check if the protein is in Tris or Glycine.[2] Dialyze into PBS or Borate before starting.[1][2] |

| Reversibility | pH too high (>11).[1][2] | Amidine bonds are reversible at high pH.[1][2] Keep reaction and storage pH below 9.5. |

References

-

Hermanson, G. T. (2013).[1][2][8] Bioconjugate Techniques (3rd Edition).[1][2][8] Academic Press.[1][2] Chapter 6: Homobifunctional Crosslinkers. Retrieved from [Link][1][2]

-

Mattson, G., et al. (1993).[1][2] A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.[1][2] Retrieved from [Link]

-

Cold Spring Harbor Protocols. (2019).[1][2][9] Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP).[1][2][9][10] Retrieved from [Link]

Sources

- 1. Dimethyl pimelimidate dihydrochloride | C9H20Cl2N2O2 | CID 11402688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl pimelimidate - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. store.sangon.com [store.sangon.com]

- 6. fgsc.net [fgsc.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Bioconjugate Techniques - Greg T. Hermanson - Google ブックス [books.google.co.jp]

- 9. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

Technical Guide: Hydrolysis & Application of Imidoester Crosslinkers (DMP)

Executive Summary

Dimethyl pimelimidate (DMP) represents a specialized class of homobifunctional imidoester crosslinkers essential for structural biology and antibody purification. Unlike the more common NHS-esters, DMP chemistry preserves the native charge of the protein surface by forming positively charged amidine bonds. However, its utility is governed by a strict kinetic competition: aminolysis (crosslinking) versus hydrolysis (deactivation).

This guide provides a mechanistic analysis of DMP hydrolysis, defining the optimal physicochemical windows to maximize crosslinking efficiency while minimizing reagent degradation.

Part 1: The Chemistry of Imidoesters[1][2]

Mechanism of Action

DMP contains two imidoester groups separated by a 7-carbon spacer arm (

The critical advantage of DMP over NHS-esters is Isoelectric Point (pI) Preservation .

-

NHS-esters form amide bonds (neutral), effectively removing a positive charge from the protein surface. This can destabilize protein structure or alter solubility.

-

Imidoesters (DMP) form amidine bonds, which remain protonated (positively charged) at physiological pH.[1][2][3]

The Kinetic Competition

The reaction is a race between two pathways. The "sweet spot" for the reaction is pH 8.0 – 9.0 .

-

Aminolysis (Desired): Nucleophilic attack by the unprotonated protein amine on the imidate carbon.

-

Hydrolysis (Undesired): Water acts as the nucleophile, converting the reactive imidate into an inactive ester and ammonia.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between successful crosslinking and hydrolytic failure.

Figure 1: Mechanistic pathway of Dimethyl pimelimidate (DMP).[4][5][6][7] The reaction splits between productive amidine formation (green path) and irreversible hydrolysis (red path).

Part 2: Kinetics & Thermodynamics of Hydrolysis

Understanding the half-life of DMP is critical for experimental design. Imidoesters are unstable in aqueous solution and cannot be stored after reconstitution.

pH Dependence

There is a paradox in imidoester chemistry:

-

High pH (≥ 10): The amine reactivity is highest (more unprotonated amines available), but the hydrolysis rate is extremely rapid .

-

Neutral pH (7.0): Hydrolysis is slower, but the reaction rate with amines is sluggish because lysines are mostly protonated (

). -

Optimal pH (8.5 - 9.0): This range provides sufficient unprotonated amines for reaction while maintaining a reagent half-life long enough (approx. 20-30 minutes) to effect crosslinking.

Comparative Stability Data

The table below contrasts DMP with other common crosslinkers regarding hydrolytic stability.

| Crosslinker Class | Reactive Group | Half-Life (pH 7.[8]0) | Half-Life (pH 8.6) | Charge Product |

| Imidoester (DMP) | Imidate | ~2-3 hours | < 20 mins | Positive (Amidine) |

| NHS-Ester | N-hydroxysuccinimide | ~4-5 hours | ~10 mins | Neutral (Amide) |

| Sulfo-NHS | Sulfonated NHS | ~4-5 hours | ~10 mins | Neutral (Amide) |

Critical Insight: Because the half-life at reaction pH (8.5+) is measured in minutes, DMP must be prepared immediately before use . Never attempt to use a "stock solution" of DMP stored in water or buffer.

Part 3: Strategic Protocol (Antibody Immobilization)

The most high-value application of DMP is covalently crosslinking an antibody to Protein A or G beads. This prevents the antibody from eluting (contaminating) the final sample during immunoprecipitation (IP).

The "Self-Validating" Workflow

This protocol includes checkpoints to ensure chemical integrity.

Reagents:

-

Coupling Buffer: 0.2 M Sodium Borate or Triethanolamine, pH 8.2 – 9.0. (Strictly NO Tris or Glycine).

-

Crosslinker: DMP Dihydrochloride (Store desiccated at -20°C).[4]

-

Quenching Buffer: 0.2 M Ethanolamine or 0.2 M Tris, pH 8.0.[9][10]

Step-by-Step Protocol

-

Bead Equilibration (The Wash):

-

Bind antibody to Protein A/G beads in standard IP buffer.

-

Crucial Step: Wash beads

with Coupling Buffer (Borate/Triethanolamine). -

Why: You must remove every trace of Tris or Glycine from the binding step, or the DMP will crosslink the buffer instead of the antibody.

-

-

Reagent Preparation (The "Just-in-Time" Step):

-

Weigh out DMP powder.[11]

-

Dissolve in Coupling Buffer to a final concentration of 20 mM (approx. 5.2 mg/mL).

-

Validation: Verify pH immediately. DMP is acidic (dihydrochloride salt); if the buffer capacity is weak, pH will drop below 8.0, stalling the reaction. Adjust to pH 8.5-9.0 with NaOH if necessary.

-

-

The Reaction:

-

Add DMP solution to beads immediately.[11]

-

Incubate for 30-45 minutes at Room Temperature (RT) with rotation.

-

Note: Longer incubation does not improve yield significantly due to hydrolysis; it only increases non-specific aggregation.

-

-

Quenching:

-

Wash beads

with Quenching Buffer . -

Incubate in Quenching Buffer for 1-2 hours at RT.

-

Mechanism:[12] The high concentration of primary amines in the quencher (Ethanolamine/Tris) rapidly consumes any residual active DMP.

-

Workflow Diagram

Figure 2: Optimized workflow for DMP-mediated antibody immobilization. Note the critical buffer exchange step (yellow) to prevent buffer interference.

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| No Crosslinking | Hydrolysis of DMP prior to addition. | Dissolve DMP immediately before adding to beads.[11][13][14] Do not store stock solutions. |

| No Crosslinking | pH drop upon dissolving DMP. | DMP is a salt ( |

| Precipitation | Over-crosslinking / Aggregation. | Reduce DMP concentration (try 5-10 mM) or reduce reaction time to 20 mins. |

| Poor Ab Activity | Modification of Antigen Binding Site. | The Ab paratope may be rich in lysines. Try masking the antigen-binding site by binding the antigen before crosslinking. |

Buffer Compatibility Matrix

-

Recommended (Amine-Free):

-

FORBIDDEN (Primary Amines - Competitors):

-

Tris (Tris-hydroxymethyl-aminomethane)

-

Glycine[13]

-

Urea (often contains cyanate/ammonia contaminants)

-

References

-

Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual.[7] Cold Spring Harbor Laboratory Press. (Standard reference for Ab immobilization protocols). [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[2] Academic Press. (The definitive text on crosslinking chemistry). [Link]

-

Schneider, C., et al. (1982). A one-step purification of membrane proteins using a high efficiency immunomatrix. Journal of Biological Chemistry. (Seminal paper on DMP usage). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Thermo Scientific DMP (dimethyl pimelimidate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dimethyl pimelimidate - Wikipedia [en.wikipedia.org]

- 6. ピメルイミド酸ジメチル 二塩酸塩 powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. store.sangon.com [store.sangon.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 12. Influence of pH on the rheologic and antisickling effects of dimethyl adipimidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 14. neb.com [neb.com]

An In-depth Technical Guide to the Effect of Dimethyl Pimelimidate on Protein Charge

Abstract

Dimethyl pimelimidate (DMP), a homobifunctional imidoester crosslinker, is a powerful reagent for covalently stabilizing protein-protein interactions. A crucial, yet often underestimated, consequence of its reaction is the fundamental alteration of a protein's net charge. This guide provides an in-depth technical examination of the mechanism by which DMP neutralizes positive charges on proteins and explores the significant downstream biophysical and experimental implications. We will dissect the reaction chemistry, provide a validated experimental workflow, discuss the impact on protein properties such as isoelectric point (pI), and offer expert insights into optimizing DMP-based protocols for reliable and reproducible results. This document is intended for researchers, scientists, and drug development professionals who utilize protein crosslinking techniques and require a deep, mechanistic understanding of the tools they employ.

Introduction to Dimethyl Pimelimidate (DMP)

Dimethyl pimelimidate is a member of the imidoester class of crosslinking reagents. It possesses two reactive imidoester groups at either end of a 7-carbon (9.2 Å) spacer arm.[1][2] This homobifunctional nature allows it to form covalent bonds between two primary amine groups, effectively "linking" interacting proteins or subunits within a complex.[1] The primary targets for DMP in a protein are the ε-amino groups of lysine residues and the α-amino group of the N-terminus, which are typically abundant and surface-exposed.[3][4] While its primary application is in studying quaternary protein structure and capturing transient protein interactions, the chemical nature of the bond it forms has a direct and significant impact on the target protein's electrostatic profile.[1]

The Core Mechanism: Amine Reaction and Charge Neutralization

The defining characteristic of DMP, and other imidoesters, is its reaction with primary amines to form an amidine bond.[5][6] This reaction is highly specific for primary amines at an alkaline pH, typically between 7.0 and 10.0, with optimal efficiency between pH 8 and 9.[7][8]

The Chemistry of Amidine Bond Formation

At physiological or alkaline pH, the primary amine of a lysine side chain (-NH₂) is protonated, carrying a positive charge (-NH₃⁺). The DMP reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester carbon.[9] The critical outcome of this two-step addition-elimination reaction is the formation of a stable N-substituted amidine linkage.[10]

The key transformation is: R-NH₃⁺ (Positively Charged Amine) + DMP → R-N=C(NH₂)-R' (Neutral Amidine)

This conversion is the central theme of this guide. For every primary amine that reacts with DMP, one positive charge on the protein is neutralized. This is a non-reversible modification under typical biological conditions.[11]

Visualizing the Reaction Mechanism

The following diagram illustrates the conversion of a positively charged primary amine to a charge-neutral amidine bond upon reaction with one end of a DMP molecule.

Caption: Reaction of DMP with a protonated lysine residue.

Biophysical Consequences of Charge Alteration

The systematic neutralization of positive charges induces significant changes in a protein's overall biophysical properties. This is not a side effect but a direct and predictable outcome of the reaction chemistry.

Isoelectric Point (pI) Shift